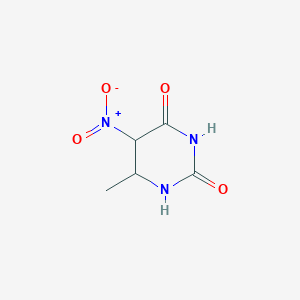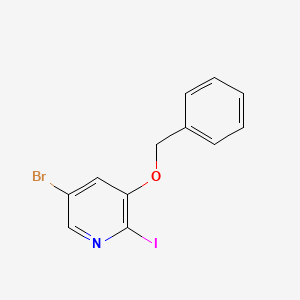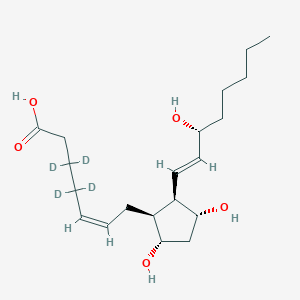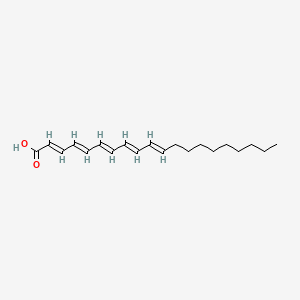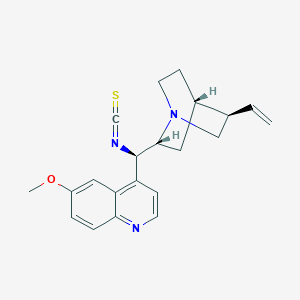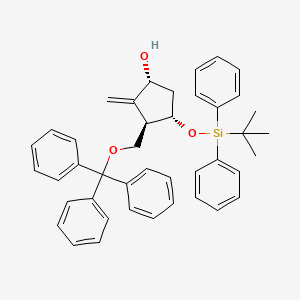
(1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol is a complex organic compound that features multiple functional groups, including silyl ethers and methylene groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol typically involves multiple steps, including the protection of hydroxyl groups, formation of methylene groups, and introduction of silyl and trityl protecting groups. Common reagents used in these steps include tert-butyldiphenylsilyl chloride, trityl chloride, and various bases and solvents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the silyl ether groups, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions that are valuable in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug candidate or as a building block for biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool in medicinal chemistry.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity profile make it suitable for various applications.
作用機序
The mechanism of action of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
- (1R,3R,4S)-4-((tert-Butyldimethylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol
- (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((benzyl)oxy)methyl)cyclopentanol
Uniqueness
The uniqueness of (1R,3R,4S)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylene-3-((trityloxy)methyl)cyclopentanol lies in its specific combination of functional groups, which allows for selective and versatile chemical transformations. This makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C42H44O3Si |
|---|---|
分子量 |
624.9 g/mol |
IUPAC名 |
(1R,3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-methylidene-3-(trityloxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C42H44O3Si/c1-32-38(31-44-42(33-20-10-5-11-21-33,34-22-12-6-13-23-34)35-24-14-7-15-25-35)40(30-39(32)43)45-46(41(2,3)4,36-26-16-8-17-27-36)37-28-18-9-19-29-37/h5-29,38-40,43H,1,30-31H2,2-4H3/t38-,39+,40-/m0/s1 |
InChIキー |
IWBOGWSNSAKETH-UHULTCERSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C[C@H](C(=C)[C@@H]3COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(C(=C)C3COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



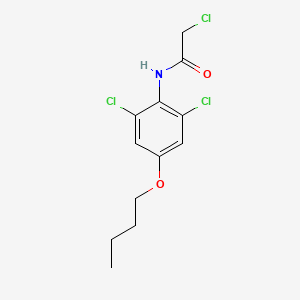

![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
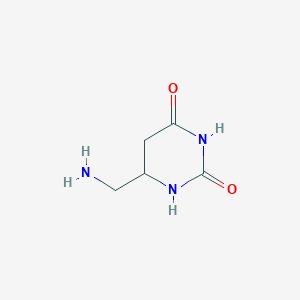
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
